molecular formula C34H37N5O8 B577071 Z-His-Tyr-Tyr-OEt CAS No. 13053-63-9

Z-His-Tyr-Tyr-OEt

Cat. No.: B577071
CAS No.: 13053-63-9
M. Wt: 643.697
InChI Key: MCLIWYJPFOGXEU-DTXPUJKBSA-N
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Description

N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester: (Z-His-Tyr-Tyr-OEt) is a synthetic peptide compound. It is composed of three amino acids: histidine, tyrosine, and tyrosine, with an ethyl ester group at the C-terminus. This compound is often used in biochemical research and peptide synthesis due to its unique properties and structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of protective groups and coupling reagents is optimized to ensure high purity and minimal side reactions .

Chemical Reactions Analysis

Types of Reactions: N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester involves its interaction with specific molecular targets. The histidine residue can act as a nucleophile, participating in catalytic reactions. The tyrosine residues can form hydrogen bonds and participate in aromatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • N-Alpha-Carbobenzoxy-L-Histidyl-L-Phenylalanine Ethyl Ester
  • N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosine Ethyl Ester
  • N-Alpha-Carbobenzoxy-L-Histidyl-L-Phenylalaninamide

Uniqueness: N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester is unique due to the presence of two tyrosine residues, which can form dityrosine bonds upon oxidation. This property makes it particularly useful in studies involving oxidative stress and protein cross-linking .

Properties

IUPAC Name

ethyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O8/c1-2-46-33(44)30(17-23-10-14-27(41)15-11-23)38-31(42)28(16-22-8-12-26(40)13-9-22)37-32(43)29(18-25-19-35-21-36-25)39-34(45)47-20-24-6-4-3-5-7-24/h3-15,19,21,28-30,40-41H,2,16-18,20H2,1H3,(H,35,36)(H,37,43)(H,38,42)(H,39,45)/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLIWYJPFOGXEU-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142978
Record name Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13053-63-9
Record name Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13053-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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